Predicted Acidity vs. Carboxylic Acid Analog
The sulfinic acid functional group in the target compound imparts significantly different physicochemical properties compared to its carboxylic acid analog, 3-bromo-1H-pyrazole-4-carboxylic acid. Sulfinic acids (RSO2H) are typically 1000x more acidic than the corresponding carboxylic acids (RCO2H) [1]. While experimental pKa data for the target compound is not available, this class-level inference predicts a lower pKa, which directly influences ionization state at physiological pH and consequently solubility, permeability, and protein binding. This is a critical differentiation factor for lead optimization programs where modifying the acid group's strength is a key strategy [2].
| Evidence Dimension | Functional Group Acidity (pKa) |
|---|---|
| Target Compound Data | Predicted lower pKa than carboxylic acid analog (Class-level inference) |
| Comparator Or Baseline | 3-Bromo-1H-pyrazole-4-carboxylic acid (Carboxylic acid pKa ~ 4-5) |
| Quantified Difference | ~1000x more acidic (Class-level inference) |
| Conditions | Aqueous solution |
Why This Matters
This difference in acidity directly impacts ionization state at physiological pH, influencing solubility, permeability, and target binding, which are key considerations in drug candidate selection.
- [1] Wikipedia. Sulfinic acid. https://en.wikipedia.org/wiki/Sulfinic_acid. View Source
- [2] Manallack, D. T., et al. (2013). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 5, 1-8. View Source
